molecular formula C10H17NO2 B13577170 Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate

Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate

Cat. No.: B13577170
M. Wt: 183.25 g/mol
InChI Key: MLSXIEHMUQBDRJ-UHFFFAOYSA-N
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Description

Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-azaspiro[34]octan-2-yl)acetate is unique due to its specific spirocyclic structure and the presence of an ester functional group

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)4-8-5-10(6-8)2-3-11-7-10/h8,11H,2-7H2,1H3

InChI Key

MLSXIEHMUQBDRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(C1)CCNC2

Origin of Product

United States

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